2-(benzylsulfonyl)-N-(furan-2-ylmethyl)-4-tosylthiazol-5-amine
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Overview
Description
2-(benzylsulfonyl)-N-(furan-2-ylmethyl)-4-tosylthiazol-5-amine is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its complex structure, which includes a thiazole ring substituted with benzylsulfonyl, furan-2-ylmethyl, and tosyl groups. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-N-(furan-2-ylmethyl)-4-tosylthiazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the thiazole ring using benzylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where the thiazole derivative reacts with furan-2-ylmethyl halide.
Tosylation: The final step involves the tosylation of the thiazole derivative using tosyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfonyl)-N-(furan-2-ylmethyl)-4-tosylthiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfonyl and tosyl groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfonyl)-N-(furan-2-ylmethyl)-4-tosylthiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-(furan-2-ylmethyl)-4-tosylthiazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfonyl)-N-(furan-2-ylmethyl)-4-methylthiazol-5-amine: Similar structure but with a methyl group instead of a tosyl group.
2-(benzylsulfonyl)-N-(furan-2-ylmethyl)-4-chlorothiazol-5-amine: Contains a chlorine atom instead of a tosyl group.
2-(benzylsulfonyl)-N-(furan-2-ylmethyl)-4-nitrothiazol-5-amine: Features a nitro group instead of a tosyl group.
Uniqueness
2-(benzylsulfonyl)-N-(furan-2-ylmethyl)-4-tosylthiazol-5-amine is unique due to the presence of the tosyl group, which can influence its reactivity and biological activity. The combination of benzylsulfonyl, furan-2-ylmethyl, and tosyl groups provides a distinct set of chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
2-benzylsulfonyl-N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S3/c1-16-9-11-19(12-10-16)32(27,28)21-20(23-14-18-8-5-13-29-18)30-22(24-21)31(25,26)15-17-6-3-2-4-7-17/h2-13,23H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHMLBDVDALYJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CC3=CC=CC=C3)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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